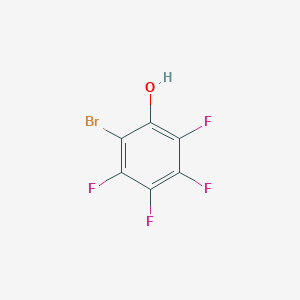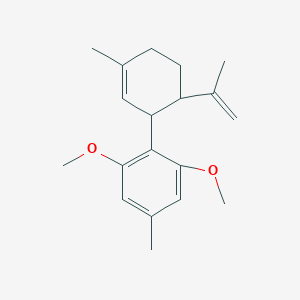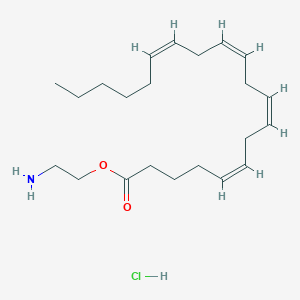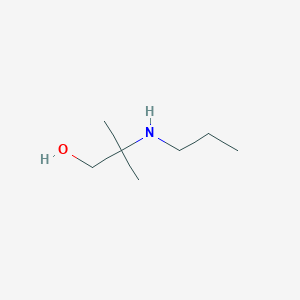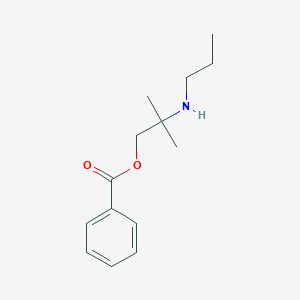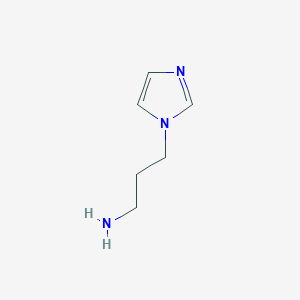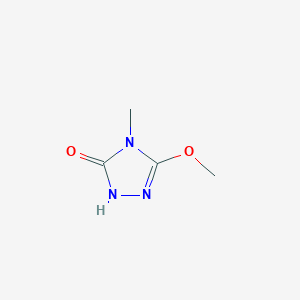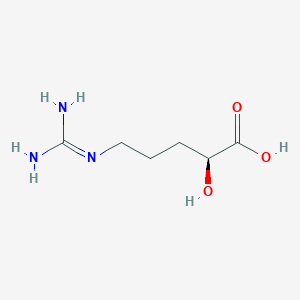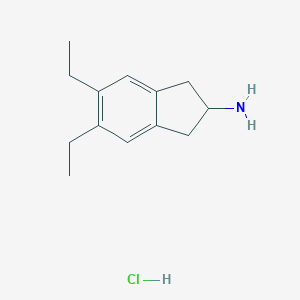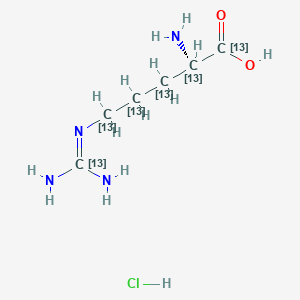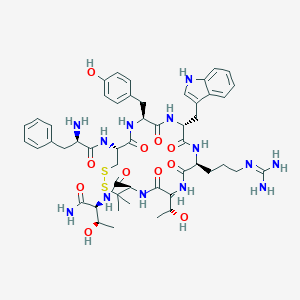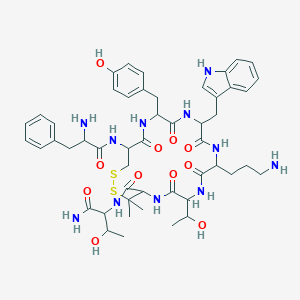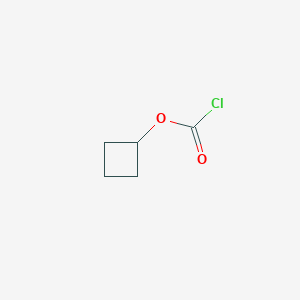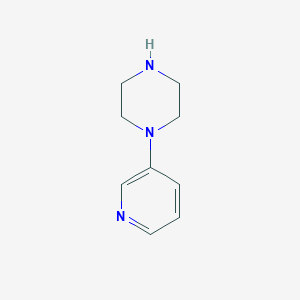
1-ピリジン-3-イルピペラジン
概要
説明
1-Pyridin-3-yl-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring bonded to a pyridine ring at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry and its role as a building block in the synthesis of various bioactive molecules .
科学的研究の応用
1-Pyridin-3-yl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic and antidepressant agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Safety and Hazards
将来の方向性
The future directions in the research of 1-Pyridin-3-yl-piperazine and its derivatives involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore their potential applications in medicine and other fields .
作用機序
Target of Action
1-Pyridin-3-yl-piperazine, also known as 1-(pyridin-3-yl)piperazine, is a chemical compound that has been found to interact with several targets. Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . It’s also suggested that some piperazine derivatives can interact with both histamine H3 and Sigma-1 receptors .
Mode of Action
The interaction of 1-Pyridin-3-yl-piperazine with its targets results in a variety of changes. For instance, when acting as an α2-adrenergic receptor antagonist, it prevents the action of neurotransmitters, thereby influencing the nervous system . When interacting with histamine H3 and Sigma-1 receptors, it can potentially influence various biological processes, including pain perception .
Biochemical Pathways
Given its potential interaction with α2-adrenergic, histamine h3, and sigma-1 receptors, it’s likely that it influences a variety of pathways related to neurotransmission and pain perception .
Pharmacokinetics
The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule, which can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-Pyridin-3-yl-piperazine’s action depend on its specific targets and the context in which it is used. For instance, as an α2-adrenergic receptor antagonist, it could potentially influence neuronal activity . As a histamine H3 and Sigma-1 receptor antagonist, it could potentially have antinociceptive (pain-relieving) effects .
生化学分析
Biochemical Properties
1-Pyridin-3-yl-piperazine has been found to interact with histamine H3 and Sigma-1 receptors . These interactions suggest that the compound could play a role in various biochemical reactions involving these receptors.
Cellular Effects
For example, some piperazine derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Mechanism
The molecular mechanism of 1-Pyridin-3-yl-piperazine involves interactions with histamine H3 and Sigma-1 receptors . These interactions could potentially influence various cellular processes, including enzyme activation or inhibition and changes in gene expression .
Metabolic Pathways
Given its interactions with histamine H3 and Sigma-1 receptors , it’s likely that it’s involved in metabolic pathways related to these receptors.
準備方法
Synthetic Routes and Reaction Conditions: 1-Pyridin-3-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines, which are then deprotected to obtain the desired compound .
Industrial Production Methods: Industrial production of 1-Pyridin-3-yl-piperazine often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, employing efficient purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 1-Pyridin-3-yl-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
- 1-(2-Pyridinyl)piperazine
- 1-(4-Pyridinyl)piperazine
- Phenylpiperazine
- Benzylpiperazine
Comparison: 1-Pyridin-3-yl-piperazine is unique due to its specific binding affinity to alpha-2 adrenergic receptors, which distinguishes it from other piperazine derivatives. While compounds like 1-(2-Pyridinyl)piperazine and 1-(4-Pyridinyl)piperazine also exhibit biological activity, their receptor binding profiles and therapeutic applications differ .
This detailed overview provides a comprehensive understanding of 1-Pyridin-3-yl-piperazine, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-pyridin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJHEWLYGJJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331321 | |
| Record name | 1-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67980-77-2 | |
| Record name | 1-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
